molecular formula C13H13BrN2O2 B7465993 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide

4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No. B7465993
M. Wt: 309.16 g/mol
InChI Key: SAXSWYDXWLRSKC-UHFFFAOYSA-N
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Description

4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole-based molecule that has been synthesized using various methods. The purpose of

Scientific Research Applications

4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer and antibacterial properties. Studies have shown that 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide exhibits potent cytotoxicity against cancer cells and inhibits bacterial growth. In addition, this compound has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic and antibacterial effects by inhibiting protein synthesis in cancer cells and bacteria. In addition, 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide exhibits potent cytotoxicity against cancer cells and inhibits bacterial growth. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. However, the biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide in lab experiments is its potent cytotoxic and antibacterial properties. This compound has been shown to exhibit high efficacy against cancer cells and bacteria, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the investigation of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of this compound in combination with other anticancer and antibacterial agents to enhance its efficacy. Furthermore, studies are needed to determine the safe dosage and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide can be achieved using various methods, including the reaction of 4-bromopyrrole-2-carboxylic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-phenoxyethanol in the presence of a catalyst such as triphenylphosphine (TPP). These methods have been used to synthesize 4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide with high yields and purity.

properties

IUPAC Name

4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-10-8-12(16-9-10)13(17)15-6-7-18-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXSWYDXWLRSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-phenoxyethyl)-1H-pyrrole-2-carboxamide

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